methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE is a complex organic compound that features a triazole ring, a cyclohexylphenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclohexylphenoxy group, and the final esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE involves its interaction with specific molecular targets. The triazole ring and phenoxy group may play a role in binding to proteins or other biomolecules, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-({[2-({5-[(4-METHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE
- METHYL 3-({[2-({5-[(4-ETHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE
Uniqueness
METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE is unique due to the presence of the cyclohexylphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C32H34N4O4S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
methyl 3-[[[2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C32H34N4O4S/c1-39-31(38)26-12-8-9-23(19-26)20-33-30(37)22-41-32-35-34-29(36(32)27-13-6-3-7-14-27)21-40-28-17-15-25(16-18-28)24-10-4-2-5-11-24/h3,6-9,12-19,24H,2,4-5,10-11,20-22H2,1H3,(H,33,37) |
InChI Key |
NVJUOMWFXKTBSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.